Dual 5-HT3 Antagonism and 5-HT4 Agonism: A Verified Pharmacological Profile
E-3620 is explicitly characterized as a potent antagonist of 5-HT3 receptors and a potent agonist of 5-HT4 receptors [1]. This dual activity is a rare and defined property that distinguishes it from the vast majority of 5-HT3 antagonists (which lack 5-HT4 agonism) and 5-HT4 agonists (which lack 5-HT3 antagonism). While specific Ki or IC50 values for E-3620 are not publicly disclosed in the available literature, its dual-receptor action is a verified differentiator. For comparison, renzapride, another dual-acting agent, exhibits a 5-HT4 agonist Ki of 115 nM .
| Evidence Dimension | Receptor binding and functional activity |
|---|---|
| Target Compound Data | Potent 5-HT3 receptor antagonist; Potent 5-HT4 receptor agonist (exact affinity values not publicly disclosed) |
| Comparator Or Baseline | Pure 5-HT3 antagonists (e.g., ondansetron): No 5-HT4 agonist activity. Pure 5-HT4 agonists (e.g., prucalopride): No 5-HT3 antagonist activity. Dual agents (e.g., renzapride): 5-HT4 agonist Ki = 115 nM. |
| Quantified Difference | E-3620 is a dual 5-HT3 antagonist / 5-HT4 agonist. Pure 5-HT3 antagonists and pure 5-HT4 agonists lack the complementary activity. Renzapride's reported Ki for 5-HT4 is 115 nM. |
| Conditions | Radioligand binding and functional assays (specific assay details not available in public domain for E-3620) |
Why This Matters
For researchers investigating the integrated control of gastrointestinal motility, a tool compound with dual 5-HT3/5-HT4 activity is required; single-target agents cannot model the complex interplay between these receptor systems.
- [1] Hoshino, Y., et al. Synthesis of (S)-N-(endo-8-methyl-8-azabicyclo[3.2.1]oct-3α-yl)-4-amino-5-chloro-2-(1-methyl-2-butynyloxy)[carbonyl-14C]benzamide monohydrochloride (14C-E3620). Journal of Labelled Compounds and Radiopharmaceuticals, 1997, 39(2), 109-114. View Source
